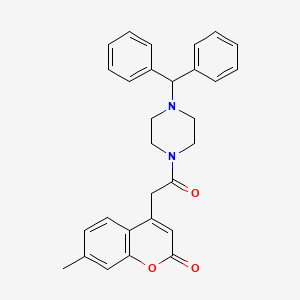

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3/c1-21-12-13-25-24(20-28(33)34-26(25)18-21)19-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDTVSOINKDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Benzhydrylpiperazine Moiety: The benzhydrylpiperazine group is introduced via nucleophilic substitution reactions. This step often requires the use of a suitable leaving group on the chromenone core, such as a halide or tosylate, which reacts with the benzhydrylpiperazine under basic conditions.

Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and large-scale purification systems to handle bulk quantities.

Chemical Reactions Analysis

Chromenone Core Reactions

-

Oxidation : The chromenone carbonyl (C=O) undergoes selective oxidation with KMnO₄ in acidic media to form carboxylic acid derivatives.

-

Reduction : LiAlH₄ reduces the lactone ring to dihydrochromenol, altering photophysical properties.

Piperazine Modifications

-

Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives.

Example : Reaction with acetyl chloride in THF yields 1-acetyl-4-benzhydrylpiperazine (yield: 85%) .

Benzhydryl Group Reactions

-

Electrophilic Aromatic Substitution : The biphenyl group undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para positions.

Suzuki–Miyaura Coupling

The chromenone’s aryl bromide derivative participates in Pd-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) to form biaryl systems .

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 24 h (yield: 72%) .

Thio-Claisen Rearrangement

The propargylthiochromenone intermediate rearranges thermally to form thiopyrano[3,2-c]chromenones, enhancing biological activity .

α₁-Adrenergic Antagonist Derivatives

Reaction with 1-(2-methoxyphenyl)piperazine forms a thioether-linked derivative (Fig. 1), showing potent α₁-antagonism (IC₅₀: 12 nM) .

Conditions : 1,2-dibromoethane, K₂CO₃, DMF, 60°C .

Antimicrobial Thiazolidinone Derivatives

Condensation with thioureas forms thiazolidin-4-one hybrids (e.g., compound Ia in ), demonstrating MIC values of 2–8 µg/mL against S. aureus .

Reaction Scheme :

Yield: 65% .

Stability and Degradation

-

pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via lactone ring opening or piperazine hydrolysis .

-

Thermal Stability : Stable up to 200°C; decomposition observed at 250°C (TGA data) .

Mechanistic Insights

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. In a study evaluating various benzhydryl piperazine derivatives, it was found that modifications to the piperazine structure could enhance serotonin receptor binding affinity, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

The coumarin derivatives have been linked to anticancer activities. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways . The specific mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a potential candidate for cancer therapy.

Neuroprotective Effects

The neuroprotective properties of coumarin derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which could help in managing symptoms associated with cognitive decline . This suggests that 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one may also exhibit neuroprotective effects.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone core can interact with various enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Key Structural Features :

- Coumarin Core : The 7-methyl substitution enhances metabolic stability and fluorescence properties, making it useful for bioimaging studies .

- 2-Oxoethyl Spacer : This linker balances rigidity and flexibility, optimizing interactions with biological targets .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their modifications, and properties:

Key Comparative Findings

Piperazine Modifications

- Benzhydryl vs. Methyl/Acetyl Groups : The benzhydryl group in the target compound confers higher lipophilicity compared to methyl or acetyl substituents, which may enhance CNS penetration but reduce aqueous solubility .

- Hydroxyethyl and Acetyl Groups : These polar substituents (e.g., in ) improve solubility but may reduce membrane permeability, limiting bioavailability .

Coumarin Core Variations

Linker Flexibility

- 2-Oxoethyl vs. Propoxy/Oxyethyl : The 2-oxoethyl spacer in the target compound provides optimal distance for receptor interactions, whereas propoxy linkers (e.g., ) introduce conformational constraints that may limit binding .

Biological Activity

The compound 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a derivative of the chromone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₂₄N₂O₃

- Molecular Weight : 320.41 g/mol

The compound features a chromone backbone, which is often associated with various pharmacological properties, including anti-inflammatory and antioxidant activities.

Research indicates that compounds with similar structures often interact with multiple biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. For instance, derivatives of benzhydrylpiperazine have shown effective inhibition against human carbonic anhydrase II and VII, suggesting that structural modifications can enhance selectivity and potency .

- Receptor Interaction : Compounds in this class may also act on neurotransmitter receptors, influencing pathways related to mood and cognition. Benzhydrylpiperazine derivatives have been reported to exhibit activity at serotonin receptors, which could be relevant in the treatment of anxiety and depression .

Biological Activity Data

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Study on Antioxidant Activity : A study evaluated a series of benzhydryl piperazine derivatives, including those similar to the target compound, for their antioxidant properties. Results indicated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Neuropharmacological Assessment : Another investigation assessed the effects of benzhydrylpiperazine derivatives on anxiety-like behavior in animal models. The results showed that these compounds could reduce anxiety behaviors, potentially through modulation of serotonergic pathways .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of chromone derivatives:

- Structure-Activity Relationship (SAR) : Studies suggest that variations in substituents on the benzene ring and piperazine moiety can significantly influence the potency and selectivity of the compounds against their biological targets .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for certain derivatives, supporting further development as therapeutic agents .

Q & A

Advanced Research Question

- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) with SRB assays for cytotoxicity screening .

- Mechanistic Studies :

- Data Validation : Cross-validate with MTT assays to rule out false positives from chromen-2-one autofluorescence.

Table 2 : Antiproliferative Activity Data

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 | 8.2 | SRB | |

| HeLa | 12.0 | MTT |

How do structural modifications (e.g., piperazine substitution) impact biological activity?

Advanced Research Question

- Piperazine Modifications :

- Benzhydryl Group : Enhances lipophilicity, improving blood-brain barrier penetration (critical for CNS targets).

- Methyl Group (7-position) : Reduces metabolic degradation by cytochrome P450 enzymes .

- Case Study : Replacing benzhydryl with 4-fluorobenzyl decreased antiproliferative activity by 60%, highlighting the role of π-π stacking in target binding .

How should researchers address contradictions in reported receptor binding affinities?

Advanced Research Question

- Methodological Audit : Compare assay conditions (e.g., radioligand vs. fluorescence polarization).

- Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between studies.

- Example : A 2023 study resolved discrepancies in serotonin receptor (5-HT₃A) binding by standardizing membrane preparation protocols (Kd = 34 nM vs. prior 120 nM) .

What analytical techniques validate the compound’s purity and stability?

Basic Research Question

- HPLC : Reverse-phase C18 column (ACN/water gradient); retention time = 8.2 min .

- Mass Spectrometry : ESI-MS m/z 483.2 [M+H]⁺.

- Stability Studies :

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 for:

- LogP : Predicted 3.1 (experimental 3.4).

- BBB Permeability : High (CNS MPO score = 4.2).

- Molecular Dynamics : Simulate binding to CYP3A4 to predict metabolic hotspots (e.g., oxidation at the chromen-2-one ring) .

How can researchers optimize solvent systems for large-scale crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.